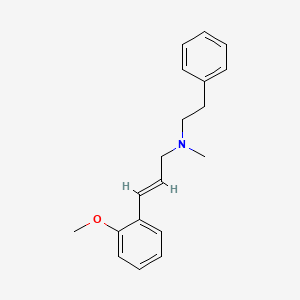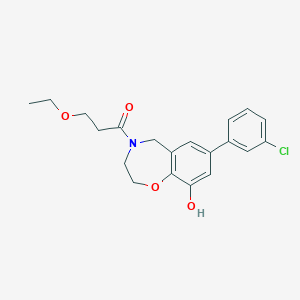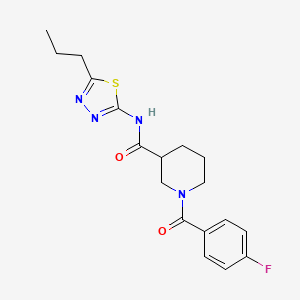
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide, also known as MPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPP belongs to the class of pyrazole compounds and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves its binding to the CB2 receptor, which leads to the activation of various signaling pathways. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide a potential therapeutic agent for various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. In addition to its activation of CB2 receptors, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been associated with various physiological effects, including analgesia and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective agonist for the CB2 receptor, which allows for the specific activation of this receptor without affecting other receptors. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide also has a long half-life, which allows for prolonged activation of the CB2 receptor. However, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research. One potential application is in the development of therapeutics for inflammatory and autoimmune diseases. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and immunomodulatory effects, which could be beneficial in the treatment of these diseases. Additionally, 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide could be used as a tool to study the role of CB2 receptors in various physiological processes, including inflammation, pain, and immune response. Further research is needed to fully understand the potential applications of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide in scientific research.
Synthesemethoden
The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide. The synthesis of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to have potential applications in scientific research. One of the primary uses of 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide is as a selective agonist for the cannabinoid receptor CB2. CB2 receptors are primarily found in immune cells and have been implicated in various physiological processes, including inflammation and immune response. 1-methyl-N-(2-methylphenyl)-1H-pyrazole-5-carboxamide has been shown to activate CB2 receptors without affecting CB1 receptors, which are primarily found in the central nervous system and are associated with the psychoactive effects of cannabis.
Eigenschaften
IUPAC Name |
2-methyl-N-(2-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9-5-3-4-6-10(9)14-12(16)11-7-8-13-15(11)2/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSKHUBFDVAOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-methoxyphenoxy)ethyl]-1-naphthamide](/img/structure/B5440649.png)


![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-1'-(2-phenylethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5440665.png)

![4,6-dimethyl-2-{[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]thio}quinazoline](/img/structure/B5440685.png)

![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5440693.png)

![N-[4-(aminosulfonyl)phenyl]-2-chloro-4-fluorobenzamide](/img/structure/B5440723.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenylpiperazine](/img/structure/B5440751.png)
![N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)leucylglycinamide](/img/structure/B5440755.png)

![N-{4-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}propanamide](/img/structure/B5440760.png)